1-Phenylmethyl-1h-indole-2-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylindol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSXDYXHCJWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597011 | |
| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187264-03-5 | |
| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for 1-Phenylmethyl-1H-indole-2-methanol
[1]
Executive Summary
Compound: 1-Phenylmethyl-1H-indole-2-methanol Synonyms: 1-Benzyl-1H-indole-2-methanol; (1-Benzyl-1H-indol-2-yl)methanol CAS: 14709-24-1[1]
This guide provides a comprehensive technical analysis of the solubility characteristics of 1-Phenylmethyl-1H-indole-2-methanol. As a key intermediate in the synthesis of mitomycin analogs and indole-based alkaloids, understanding its solvation thermodynamics is critical for optimizing reaction yields and purification protocols.[1]
The molecule exhibits a lipophilic-amphiphilic profile . The bulky
Part 1: Physicochemical Basis of Solubility[1]
To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure.[1]
Structural Analysis
The molecule consists of three distinct domains that dictate its interaction with solvents:
-
Domain A (Lipophilic Core): The indole ring system fused with the
-benzyl group creates a large planar, hydrophobic surface area.[1] This significantly increases the (partition coefficient) compared to the non-benzylated parent indole, reducing water solubility to negligible levels.[1] -
Domain B (H-Bond Donor/Acceptor): The C2-methanol group (
) acts as the primary "handle" for polar solvents.[1] It can donate and accept hydrogen bonds, making the compound soluble in alcohols and polar aprotic solvents.[1] -
Domain C (Steric Bulk): The benzyl group at the
position disrupts the crystal lattice packing energy relative to -indole derivatives.[1] This generally lowers the melting point and enhances solubility in organic solvents compared to its unsubstituted analogs.[1]
Solvation Mechanism
-
In Chlorinated Solvents (DCM, Chloroform): Solubility is driven by London dispersion forces and dipole-induced dipole interactions.[1] The electron-rich
-systems of the indole and benzyl rings interact favorably with the polarized chlorine atoms.[1] -
In Polar Aprotic Solvents (DMSO, DMF): These solvents disrupt the intermolecular hydrogen bonding of the crystal lattice by acting as strong H-bond acceptors for the hydroxyl group, while their non-polar regions solvate the aromatic rings.[1]
-
In Protic Solvents (MeOH, EtOH): Solubility is temperature-dependent.[1] At room temperature, the hydrophobic effect of the benzyl group competes with the hydration of the alcohol group.[1] Upon heating, the lattice energy is overcome, allowing the alcohol solvent to solvate the
group, making these excellent recrystallization solvents.[1]
Part 2: Solubility Tier List & Solvent Compatibility
The following data categorizes solvents based on their thermodynamic capability to solvate 1-Phenylmethyl-1H-indole-2-methanol at
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary reaction media; stock solution preparation for bioassays.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction solvent; chromatography mobile phase; transport solvent.[1] |
| Esters/Ethers | Ethyl Acetate, THF, Dioxane | Good (20–50 mg/mL) | Work-up extraction; crystallization solvent (often mixed with hexane).[1] |
| Lower Alcohols | Methanol, Ethanol, Isopropanol | Moderate (5–20 mg/mL) | Recrystallization: High solubility at boiling point, low at |
| Non-Polar | Hexane, Heptane, Toluene | Low/Poor (<1 mg/mL) | Anti-solvent: Used to precipitate the compound from EtOAc or DCM.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble (<0.01 mg/mL) | Wash solvent to remove inorganic salts; requires co-solvent (e.g., 10% DMSO) for biological testing.[1] |
Critical Note: While diethyl ether is a common extraction solvent, 1-Phenylmethyl-1H-indole-2-methanol may exhibit lower solubility in cold ether compared to ethyl acetate.[1] Ensure the ether is warm or use a continuous extraction method if the compound precipitates.[1]
Part 3: Experimental Determination Protocol
Since solubility can vary based on crystal polymorphs and purity, empirical determination is required for GMP/GLP applications.[1] The following protocol is a self-validating system using the Saturation Shake-Flask Method .
Workflow Diagram
Figure 1: Step-by-step workflow for thermodynamic solubility determination. The "Validation Check" loop ensures the solution is truly saturated.
Detailed Methodology
-
Preparation: Place 20 mg of 1-Phenylmethyl-1H-indole-2-methanol into a 4 mL amber glass vial (to prevent photodegradation of the indole moiety).
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration: Agitate at 25°C for 24 hours using a thermomixer or orbital shaker.
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (PTFE is resistant to aggressive organic solvents).
-
Caution: Pre-saturate the filter with a small volume of the supernatant to prevent adsorption losses.[1]
-
-
Quantification: Dilute an aliquot of the filtrate (e.g., 10 µL) into 990 µL of Acetonitrile/Water (50:50). Analyze via HPLC-UV at 280 nm (characteristic indole absorption).[1]
-
Calculation:
Part 4: Practical Applications in Synthesis & Purification[1]
Recrystallization Strategy
The high temperature coefficient of solubility in alcohols makes them ideal for purification.[1]
-
Procedure: Dissolve the crude material in boiling ethanol. If particulates remain, hot filter.[1] Allow the solution to cool slowly to room temperature, then to 4°C. The
-benzyl group aids in forming well-defined crystals.[1] -
Alternative (Two-Solvent System): Dissolve in minimum Ethyl Acetate (good solubility), then slowly add Hexane (poor solubility) until turbidity persists.[1] Heat to clear, then cool.
Reaction Media Selection
-
Nucleophilic Substitutions: Use DMF or DMSO .[1] These dissolve the indole completely and enhance the nucleophilicity of attacking species.[1]
-
Reductions (e.g., LiAlH4): Use THF or Diethyl Ether .[1] Ensure the ether is anhydrous.[1] The compound is soluble enough in THF to facilitate smooth reduction of the precursor ester or aldehyde.[1]
Mechanistic Diagram: Solvation Interactions[1]
Figure 2: Mechanistic breakdown of how different functional groups on the molecule interact with specific solvent classes.[1]
References
-
National Toxicology Program. (1990).[1][2] Solubility of Organic and Inorganic Chemicals in Selected Solvents.[1][2] NTIS.[1]
-
Organic Syntheses. (1977).[1] 1-Benzylindole.[1][3][4][5][6][7] Org.[1][2][5][8] Synth. 56, 8. (Demonstrates solubility in DMSO/Ether during synthesis).
-
BenchChem. (2025).[1][4][5] Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.[1][4][5] (Detailed protocol utilizing Methanol and Ethyl Acetate for extraction/purification of benzyl-indole derivatives). [1]
-
PubChem. (2025).[1][9] 1H-Indole-2-methanol, 1-(phenylmethyl)-.[1][10] CID 10886675.[1] [1]
-
Royal Society of Chemistry. (2016).[1] On the positional and orientational order of water and methanol around indole.[1][11] Phys.[1][4][12] Chem. Chem. Phys.[1][12] (Explains the microscopic origin of indole solubility in methanol vs water).
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biological activity of 1-Phenylmethyl-1h-indole-2-methanol derivatives
A Technical Guide to the Biological Activities of 1-Phenylmethyl-1H-indole-2-methanol Derivatives
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[1][2][3] Among its many variations, derivatives of 1-phenylmethyl-1H-indole-2-methanol represent a particularly promising scaffold. The strategic placement of a phenylmethyl (benzyl) group at the N-1 position often enhances biological efficacy and allows for fine-tuning of molecular properties.[4][5] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols for researchers and drug development professionals.
The 1-Phenylmethyl-1H-indole Scaffold: A Privileged Structure
The indole ring is a bicyclic aromatic heterocycle that serves as a fundamental building block for numerous biologically active compounds, including the neurotransmitter serotonin and anti-cancer alkaloids like vinblastine.[3] Its unique electronic properties and rigid structure make it an ideal platform for interacting with a wide array of biological targets.
The introduction of a phenylmethyl (benzyl) group at the N-1 position is a critical modification that imparts several advantageous features:
-
Enhanced Lipophilicity: The benzyl group increases the molecule's ability to cross cellular membranes.
-
Steric Influence: It provides a three-dimensional framework that can be optimized for specific receptor binding pockets.
-
Modulation of Activity: Studies have shown that N-1 benzylation can significantly increase the potency and selectivity of indole-based compounds compared to their unsubstituted counterparts.[4][5]
The addition of a methanol group at the C-2 position provides a key site for further functionalization, allowing for the synthesis of diverse chemical libraries to explore structure-activity relationships (SAR).
Synthetic Strategies: Building the Core
The synthesis of 1-phenylmethyl-1H-indole-2-methanol derivatives can be achieved through several established routes. A common and versatile approach involves a multi-step sequence starting from commercially available indole or its precursors. The Fischer indole synthesis is a classic method for forming the indole core itself.[6] A generalized workflow for creating the target scaffold is outlined below.
Caption: A generalized workflow for synthesizing the target derivatives.
Potent Anticancer Activity
Derivatives of the 1-phenylmethyl-1H-indole scaffold have demonstrated significant cytotoxicity against a range of human cancer cell lines through diverse mechanisms of action.
Mechanisms of Antineoplastic Action
-
Kinase Inhibition: Certain indole derivatives have been developed as dual inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Src kinase. The cooperation between these two kinases is linked to more aggressive phenotypes in various tumors, and their dual inhibition can induce apoptosis and delay chemotherapy resistance.[7] One study identified a compound that strongly inhibited Src kinase with an IC50 of 0.002 µM and also showed efficacy against EGFR.[7]
-
Modulation of Apoptosis: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, making them prime targets for cancer therapy.[8] Novel indole-based compounds have been designed as Bcl-2 inhibitors, demonstrating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. One promising compound, U2, exhibited a Bcl-2 inhibition IC50 of 1.2 ± 0.02 µM and was shown to induce significant apoptosis and cell cycle arrest at the G1/S phase.[8]
-
Disruption of Microtubule Dynamics: The cytoskeleton, particularly tubulin, is a validated target for anticancer drugs. Indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[2] Structure-activity relationship studies have revealed that N-1 methylation can enhance anti-tubulin activity by as much as 60-fold compared to unsubstituted analogs.[2]
-
Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer, controlling cell proliferation, survival, and growth. 1-Benzyl-indole derivatives have been shown to modulate these pathways, representing a key strategy in cancer therapy.[9]
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.[9]
In Vitro Cytotoxicity Data
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indolemethane Derivative (1k) | DU-145 (Prostate) | 1.09 ± 0.92 | [10] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | [8] |
| Substituted Carbohydrazide (4e) | A549 (Lung) | ~2 | [3] |
| Substituted Carbohydrazide (4e) | HCT (Colon) | ~2 | [3] |
| Quinoxaline Derivative (12a) | Ovarian Cancer Xenograft | 100% Tumor Suppression | [11] |
| Indole-linked Aryl Hetero (13) | Various Cancer Lines | 0.002 - 0.011 | [2] |
Broad-Spectrum Antimicrobial Activity
In an era of growing antimicrobial resistance, the development of novel anti-infective agents is critical. 1-Phenylmethyl-1H-indole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.
Spectrum of Activity
-
Gram-Positive Bacteria: Derivatives have shown high efficacy against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus cereus.[11][12][13]
-
Gram-Negative Bacteria: Potent activity has been recorded against Pseudomonas aeruginosa and Escherichia coli.[11][12][14]
-
Fungi: Several compounds are highly active against opportunistic fungal pathogens like Candida albicans and Candida krusei.[11][12][13]
Key Antimicrobial Derivatives
Studies have shown that attaching other heterocyclic systems, such as quinoxaline, to the indole-3-position can yield highly potent antimicrobial agents.[11][12] For instance, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were identified as some of the most active compounds against P. aeruginosa, B. cereus, and S. aureus.[11][12] Furthermore, indole derivatives incorporating a 1,2,4-triazole moiety show promising activity, with one compound demonstrating a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against both bacterial and fungal strains.[13]
Quantitative Antimicrobial Data (MIC)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole Derivative (3d) | S. aureus | 3.125 | [13] |
| Indole-Triazole Derivative (3d) | MRSA | 3.125 | [13] |
| Indole-Triazole Derivative (3d) | C. krusei | 3.125 | [13] |
| Multi-halogenated Indole (#34) | S. aureus | 20 | [15] |
| Multi-halogenated Indole (#13) | S. aureus | 30 | [15] |
Potent Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Indole derivatives have been investigated for their ability to mitigate the inflammatory response.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the production of key pro-inflammatory mediators. In cellular models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indole-based derivatives have been shown to potently inhibit the release of:
-
Nitric Oxide (NO)
-
Interleukin-6 (IL-6)
-
Tumor Necrosis Factor-alpha (TNF-α)[16]
One indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) exhibited strong inhibition of NO, IL-6, and TNF-α with IC50 values of 10.992 µM, 2.294 µM, and 12.901 µM, respectively.[16]
In vivo studies using animal models like carrageenan-induced paw edema and xylene-induced ear edema further validate these effects, showing a significant, dose-dependent reduction in inflammation and edema.[17][18]
Key Experimental Protocols
The following protocols are generalized methodologies based on established practices in the field for the synthesis and evaluation of 1-phenylmethyl-1H-indole derivatives.
Synthesis of 1-Benzyl-1H-indole-3-carboxaldehyde[9]
This protocol serves as a foundational step for creating many advanced derivatives.
-
Dissolution: Dissolve indole-3-carboxaldehyde (1.0 eq) in dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Alkylation: Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from methanol to obtain the pure compound.
In Vitro Cytotoxicity Assessment (MTT Assay)[9]
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Caption: A standard workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[17][19]
This is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimate Wistar albino rats to laboratory conditions for one week.
-
Grouping: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the indole derivative.
-
Compound Administration: Administer the test compounds and control drugs orally.
-
Inflammation Induction: After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.
Conclusion and Future Perspectives
The 1-phenylmethyl-1H-indole-2-methanol scaffold and its derivatives constitute a highly versatile and potent class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. The structure-activity relationships explored to date reveal that modifications at the N-1, C-2, and C-3 positions of the indole ring are critical for optimizing potency and selectivity.
Future research should focus on:
-
Lead Optimization: Synthesizing new analogs to improve efficacy and reduce off-target toxicity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents to combat drug resistance.
The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address pressing global health challenges.
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An In-depth Technical Guide to the Safety and Handling of 1-Phenylmethyl-1H-indole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Synthesis
The primary surrogates used for this analysis include:
-
Indole (CAS 120-72-9): The parent heterocyclic core.[2]
-
Indole-3-methanol (CAS 700-06-1): An isomer, providing insight into the reactivity of the hydroxymethyl group on the indole ring.[3][4]
-
Benzyl Alcohol (CAS 100-51-6): Representative of the N-phenylmethyl (benzyl) substituent.[5][6]
-
N-Benzyl-N-methylethanolamine (CAS 101-98-4): Provides context for N-benzyl group safety.[7]
This guide synthesizes data from these surrogates to provide a comprehensive and conservative safety profile for handling 1-Phenylmethyl-1H-indole-2-methanol in a research and development setting.
Section 1: Inferred Hazard Profile and GHS Classification
Based on the analysis of surrogate compounds, 1-Phenylmethyl-1H-indole-2-methanol should be handled as a substance with a significant hazard profile. The parent indole ring is known to be harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[2] The presence of the benzyl and methanol functionalities introduces further potential for skin, eye, and respiratory irritation.[3][5]
It is prudent to assume the following GHS classifications apply.
| Hazard Class | Category | Hazard Statement | Rationale / Surrogate Data Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | (Indole, Benzyl Alcohol)[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | (Indole)[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | (Indole-3-methanol, Benzyl Alcohol)[4][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | (Indole, Indole-3-methanol, Benzyl Alcohol)[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | (Indole)[2] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | (Indole) |
GHS Pictograms:
Signal Word: Danger
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are paramount to ensuring safe handling. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] For weighing, preparing solutions, or any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]
Personal Protective Equipment (PPE) Selection Workflow:
The selection of appropriate PPE is a critical, task-dependent process. The following workflow diagram outlines the decision-making process for handling 1-Phenylmethyl-1H-indole-2-methanol.
Caption: PPE selection workflow for handling 1-Phenylmethyl-1H-indole-2-methanol.
Section 3: Protocols for Safe Handling, Storage, and Emergency Response
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review this guide and any relevant institutional SOPs. Ensure the fume hood is operational and the work area is clear of clutter.
-
Don PPE: Following the workflow in Section 2, don the appropriate PPE. At a minimum, this includes a lab coat, safety glasses, and nitrile gloves.[3][9]
-
Weighing: Conduct all weighing of the solid compound within a fume hood or on a balance with appropriate local exhaust ventilation to prevent inhalation of fine particulates.[2]
-
Solution Preparation: Add the solid to the solvent slowly. If heating is required, do so in a controlled manner with appropriate containment to avoid splashing or aerosol generation.
-
Handling: Avoid all direct contact with the skin and eyes.[8] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Clean all equipment and the work surface.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Take off contaminated clothing immediately and wash it before reuse.[3][8]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]
-
Environment: Protect from air and light, as indole derivatives can be sensitive.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[7][10]
Emergency Response Protocol: Chemical Spill
In the event of a spill, a calm and structured response is critical. The following diagram outlines the decision-making process for spill management.
Caption: Decision workflow for responding to a chemical spill.
First-Aid Measures
-
General Advice: If exposed, seek immediate medical attention and show this safety guide to the attending physician.[5] First responders should protect themselves from exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3][5][10]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call an ophthalmologist immediately.[3][10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Section 4: Toxicological and Physicochemical Profile (Inferred)
While specific toxicological studies on 1-Phenylmethyl-1H-indole-2-methanol are not published, the profile can be inferred from its structural components. Indole derivatives are widely studied for various pharmacological activities, including antioxidant and antiplatelet effects.[11][12][13] However, this bioactivity also underscores the potential for unintended biological effects. The primary toxicological concerns are acute toxicity upon ingestion or skin contact and severe irritation to skin and eyes.[2]
Inferred Physicochemical Properties:
| Property | Inferred Value / Characteristic | Rationale / Surrogate Data Source |
| Physical State | Solid | (Indole, Indole-3-methanol) |
| Melting Point | 51 - 54 °C | (Indole) |
| Boiling Point | > 250 °C | (Indole) |
| Solubility | Likely insoluble in water, soluble in organic solvents. | (General property of indole derivatives)[8] |
| Stability | Stable under recommended storage conditions. Sensitive to light, air, and strong oxidizing agents. | (Indole, Methanol)[10] |
| Hazardous Decomposition | Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx). | (Indole-3-methanol)[3] |
Section 5: Conclusion
1-Phenylmethyl-1H-indole-2-methanol is a compound that demands careful and informed handling. While a specific SDS is not available, a comprehensive safety framework can be established by analyzing its structural analogues. The primary hazards are acute dermal toxicity, oral toxicity, and severe skin and eye irritation. By implementing robust engineering controls, adhering to a stringent PPE protocol, and following established procedures for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. This proactive and evidence-based approach to safety is fundamental to responsible conduct in research and drug development.
References
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- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,1,2-Trimethyl-1H-benz[e]indole.
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- MedChemExpress. (n.d.). Indole-3-carbinol (Indole-3-methanol).
- Sigma-Aldrich. (n.d.). 1-benzyl-1h-indole.
- Sigma-Aldrich. (n.d.). 1H-Indole-2-methanol.
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- Olgen, S., et al. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 638-645.
- Kumar, A., et al. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry, 80(7), 3583-3592.
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Unlocking the Therapeutic Potential of 1-Phenylmethyl-1H-indole-2-methanol: A Technical Guide for Preclinical Development
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This technical guide focuses on the untapped therapeutic potential of a specific derivative, 1-Phenylmethyl-1H-indole-2-methanol . While direct pharmacological data on this compound is limited, its structural features—a 1-phenylmethyl (N-benzyl) substituent and a 2-hydroxymethyl group—suggest a rich landscape for drug discovery. This document provides a comprehensive framework for researchers and drug development professionals to explore its potential applications in oncology, virology, and neuroprotection. We will delve into the scientific rationale for these applications, propose detailed experimental protocols for validation, and outline potential mechanisms of action based on evidence from structurally analogous compounds.
Introduction: The Promise of a Privileged Scaffold
The indole scaffold is renowned for its "privileged" status in drug discovery, owing to its ability to interact with a diverse range of biological targets.[5][6] Modifications to the indole ring system, particularly at the N1 and C2 positions, can significantly modulate its pharmacological profile. The subject of this guide, 1-Phenylmethyl-1H-indole-2-methanol (also known as N-benzyl-indole-2-methanol), combines two key pharmacophoric elements:
-
The N-benzyl group: This moiety is frequently incorporated into indole derivatives to enhance their biological activity. Studies on N-benzyl indole-derived hydrazones have demonstrated promising anti-cancer properties, particularly against triple-negative breast cancer.[7] Furthermore, N-benzyl substitution has been explored in the development of anticonvulsant and anti-inflammatory agents.[8][9][10]
-
The Indole-2-methanol core: The hydroxymethyl group at the C2 position offers a versatile handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. Derivatives of indole-2-carboxylic acid and its esters have shown significant broad-spectrum antiviral activity.[11][12][13] Additionally, indole-2-carbohydrazide derivatives have been investigated for their anti-proliferative effects.[14][15]
This unique combination of an N-benzyl group and an indole-2-methanol core in 1-Phenylmethyl-1H-indole-2-methanol provides a strong rationale for investigating its therapeutic potential in several key disease areas. This guide will provide the scientific underpinning and practical methodologies to embark on this exploratory journey.
Potential Therapeutic Application I: Oncology
The structural similarity of 1-Phenylmethyl-1H-indole-2-methanol to known anti-cancer agents makes oncology a primary area of investigation.
Scientific Rationale
Numerous indole derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[2] Specifically, N-benzyl indole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.[7][14][15] For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides demonstrated moderate to high cytotoxicities against MCF-7, A549, and HCT cancer cell lines.[14][15] Another study highlighted the potential of N-benzyl indole-derived hydrazones as anti-triple negative breast cancer agents.[7] Furthermore, 1-phenyl-1H-indole derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[16]
Proposed Mechanism of Action
Based on the literature for related compounds, 1-Phenylmethyl-1H-indole-2-methanol could potentially exert anti-cancer effects through:
-
Induction of Apoptosis: By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, the compound may shift the cellular balance towards programmed cell death in cancer cells.
-
Cell Cycle Arrest: Interference with microtubule dynamics or kinase signaling pathways could lead to a halt in the cell cycle, preventing cancer cell proliferation.
Experimental Validation Workflow
To assess the anti-proliferative activity of 1-Phenylmethyl-1H-indole-2-methanol, a systematic workflow is proposed.
Caption: Proposed workflow for evaluating the anticancer potential.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from established methods for assessing the cytotoxicity of novel compounds.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Phenylmethyl-1H-indole-2-methanol against a panel of human cancer cell lines.
Materials:
-
1-Phenylmethyl-1H-indole-2-methanol (synthesis or commercial sourcing, e.g., Santa Cruz Biotechnology[18])
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, MDA-MB-231) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of growth medium into 96-well plates.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-Phenylmethyl-1H-indole-2-methanol in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Potential Therapeutic Application II: Antiviral Activity
The indole nucleus is a common feature in many antiviral agents. The structural similarity of 1-Phenylmethyl-1H-indole-2-methanol to known antiviral indole derivatives warrants its investigation in this area.
Scientific Rationale
Several studies have highlighted the antiviral potential of indole derivatives. A series of novel indole-2-carboxylate derivatives demonstrated potent broad-spectrum antiviral activity against various viruses, including influenza A and Coxsackie B3 virus.[11][12][13] One compound, in particular, showed an IC50 of 7.53 µmol/L against influenza A.[12][13] Another study reported the antiviral properties of isatindigotindoloides, indole alkaloid glucosides, against the influenza virus. Indole derivatives have also been investigated as inhibitors of the Flavivirus NS2B-NS3 protease, which is essential for viral replication.[19] Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole exhibited a reliable antiviral effect against SARS-CoV-2 in vitro.[20]
Proposed Mechanism of Action
Potential antiviral mechanisms of 1-Phenylmethyl-1H-indole-2-methanol could include:
-
Inhibition of Viral Entry: The compound might interfere with the binding of viral particles to host cell receptors.
-
Inhibition of Viral Replication: It could target key viral enzymes, such as polymerases or proteases, which are essential for the replication of the viral genome and the production of new viral particles.
-
Modulation of Host Factors: The compound may interact with host cell pathways that are hijacked by the virus for its replication.
Experimental Validation Workflow
A standard workflow to screen for antiviral activity is proposed below.
Caption: Workflow for evaluating the antiviral potential.
Detailed Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This protocol is a standard method for evaluating the in vitro antiviral activity of compounds.[12]
Objective: To determine the 50% effective concentration (EC50) of 1-Phenylmethyl-1H-indole-2-methanol against a selected virus (e.g., Influenza A).
Materials:
-
1-Phenylmethyl-1H-indole-2-methanol
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)
-
Virus stock (e.g., Influenza A/FM/1/47)
-
Cell culture medium (e.g., MEM) with appropriate supplements
-
Trypsin (for influenza virus propagation)
-
MTT reagent
-
DMSO
-
96-well plates
-
Positive control antiviral drug (e.g., Oseltamivir)
Procedure:
-
Cell Seeding and Compound Addition:
-
Seed MDCK cells into 96-well plates at a density that forms a confluent monolayer within 24 hours.
-
Prepare serial dilutions of 1-Phenylmethyl-1H-indole-2-methanol and the positive control drug in infection medium (serum-free medium containing trypsin).
-
Once the cell monolayer is formed, wash the cells with PBS and add 100 µL of the diluted compounds to the respective wells.
-
-
Virus Infection:
-
Dilute the virus stock in infection medium to a concentration that will cause a significant cytopathic effect in 48-72 hours (e.g., 100 TCID50/well).
-
Add 100 µL of the diluted virus to all wells except the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only).
-
-
Incubation and CPE Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Visually inspect the cells daily for the appearance of CPE.
-
-
Quantification of Antiviral Activity (MTT Assay):
-
At 48-72 hours post-infection, when CPE is evident in the virus control wells, perform an MTT assay as described in section 2.4.
-
Calculate the percentage of CPE inhibition using the formula:
-
% CPE Inhibition = [(Absorbance of treated wells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100
-
-
-
Data Analysis:
-
Determine the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of the 50% cytotoxic concentration (CC50, determined from a separate cytotoxicity assay on the host cells) to the EC50. A higher SI value indicates a more promising antiviral agent.
-
Potential Therapeutic Application III: Neuroprotection
The indole scaffold is present in many neuroactive compounds, and its derivatives have shown promise in the context of neurodegenerative diseases.
Scientific Rationale
Indole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.[21][22][23][24] Some indole derivatives have been shown to protect against neurotoxin-induced cell death and reduce oxidative stress and neuroinflammation in models of Parkinson's disease.[23] Furthermore, computational studies have identified indole-2-N-methylpropargylamine as a potential high-affinity inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of several neurodegenerative disorders.[25] Indole derivatives can also modulate the aryl hydrocarbon receptor (AhR), which has been linked to neuroprotective effects.[26]
Proposed Mechanism of Action
1-Phenylmethyl-1H-indole-2-methanol may exert neuroprotective effects through:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in microglia and astrocytes.
-
MAO-B Inhibition: Regulation of neurotransmitter levels and reduction of oxidative stress associated with MAO-B activity.
-
AhR Modulation: Activation of the AhR pathway, which can have neuroprotective downstream effects.
Experimental Validation Workflow
A workflow to investigate the neuroprotective properties of the compound is outlined below.
Caption: Workflow for evaluating the neuroprotective potential.
Detailed Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
This protocol is a common method for evaluating the neuroprotective effects of compounds against oxidative stress.[22]
Objective: To assess the ability of 1-Phenylmethyl-1H-indole-2-methanol to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
1-Phenylmethyl-1H-indole-2-methanol
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
For a more neuron-like phenotype, differentiate the cells by treating them with low serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Compound Pre-treatment:
-
Seed the differentiated or undifferentiated SH-SY5Y cells into 96-well plates.
-
After 24 hours, pre-treat the cells with various concentrations of 1-Phenylmethyl-1H-indole-2-methanol for 2-4 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically to cause approximately 50% cell death (e.g., 100-500 µM).
-
Remove the medium containing the compound and add the H₂O₂ solution to the wells.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay as described in section 2.4 to quantify cell viability.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the H₂O₂-treated control.
-
Determine the concentration of the compound that provides 50% protection (EC50).
-
Data Presentation
To facilitate the comparison of results and provide a clear overview of the compound's activity, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-proliferative Activity of 1-Phenylmethyl-1H-indole-2-methanol
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT-116 | Colon | |
| MDA-MB-231 | Breast (TNBC) | |
| HEK293 | Normal Kidney |
Table 2: In Vitro Antiviral Activity of 1-Phenylmethyl-1H-indole-2-methanol against Influenza A
| Parameter | Value |
| CC50 on MDCK cells (µM) | |
| EC50 (µM) | |
| Selectivity Index (SI = CC50/EC50) |
Table 3: In Vitro Neuroprotective Activity of 1-Phenylmethyl-1H-indole-2-methanol
| Assay | Cell Line | EC50 (µM) |
| H₂O₂-induced oxidative stress | SH-SY5Y | |
| MPP+-induced toxicity | SH-SY5Y |
Conclusion and Future Directions
This technical guide provides a comprehensive, evidence-based framework for the preclinical evaluation of 1-Phenylmethyl-1H-indole-2-methanol. The structural features of this compound strongly suggest its potential as a therapeutic agent in oncology, virology, and neurodegenerative diseases. The proposed experimental workflows and detailed protocols offer a clear path for researchers to systematically investigate these possibilities.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Lead Optimization: Synthesis and screening of analogues to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, viral infection, and neurodegeneration.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The exploration of 1-Phenylmethyl-1H-indole-2-methanol represents a promising avenue for the discovery of novel therapeutics to address significant unmet medical needs.
References
- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chinese Chemical Letters, 25(8), 1185-1188.
- Al-Ostath, A., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15(1), 123-135.
- Li, Y., et al. (2023). Indole derivatives ameliorated the methamphetamine-induced depression and anxiety via aryl hydrocarbon receptor along “microbiota-brain” axis.
- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-320.
- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
- Al-Salem, H. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3792.
- Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965.
- Abdel-Wahab, B. F., et al. (2015). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 65(3), 255-267.
- Chandra, M., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 1-7.
- Perin, N., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 10631.
- Abdel-Wahab, B. F. (2025). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-15.
- Stoll, S., et al. (2000). Indole derivatives as neuroprotectants. Ceska a Slovenska Farmacie, 49(5), 215-221.
- Iacopetta, D., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 1.
- Fang, H., et al. (2017). 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation. Bioorganic & Medicinal Chemistry, 25(20), 5548-5556.
- Kaushik, N. K., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(1), 1.
- El-Sayed, M. A. A., et al. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety.
- Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
- Chen, S.-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2694.
- Das, B., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 836-855.
- Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(2), 1-15.
- Wang, Y., et al. (2021). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3.
- Deev, I. A., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 16(1), 1-12.
- Li, Y., et al. (2025).
- Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1), 1-10.
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1849-1860.
- Arshad, F., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(38), 34369-34380.
- Mondal, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. European Journal of Pharmaceutical Sciences, 82, 136-146.
- Sharma, R., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
- Al-Salem, H. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3792.
- Abdel-Wahab, B. F., et al. (2014). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. International Journal of Molecular Sciences, 15(1), 123-137.
- Ghorab, M. M., et al. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers.
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Methodological & Application
Application Note: Selective Oxidation of 1-Phenylmethyl-1H-indole-2-methanol to Aldehyde
[1]
Audience:1Abstract & Strategic Context
The transformation of 1-Phenylmethyl-1H-indole-2-methanol (N-benzylindole-2-methanol) to its corresponding aldehyde, 1-Phenylmethyl-1H-indole-2-carboxaldehyde , is a pivotal step in the synthesis of indole-based pharmacophores, including anti-tumor agents and FLT3 inhibitors.[1]
The Challenge: Indole-2-methanols are "benzylic-like" but electronically distinct due to the electron-rich indole ring.[1] Harsh oxidation conditions (e.g., unmodified Jones reagent) often lead to:
-
Over-oxidation to the carboxylic acid.
-
Oxidative coupling/polymerization of the indole C3 position.
-
Decomposition via acid-catalyzed pathways.[1]
The Solution: This guide prioritizes Activated Manganese Dioxide (
Reagent Selection Matrix
The following table contrasts common oxidation methods for indole-methanols to justify the selection of
| Method | Reagent | Selectivity | Workup Difficulty | Suitability for Indoles |
| Primary | Activated | High | Low (Filtration) | Excellent (Neutral pH, avoids C3 oxidation) |
| Secondary | Dess-Martin (DMP) | High | Low (Extraction) | Good (Mild, but reagent is moisture sensitive) |
| Alternative | Swern (DMSO/Oxalyl Cl) | Moderate | High (Cryogenic, smell) | Moderate (Risk of side reactions at C3) |
| Avoid | PCC / Jones Reagent | Low | High (Chromium waste) | Poor (Acidic conditions degrade indoles) |
Primary Protocol: Activated Oxidation[2][3][4][5]
Mechanism: Heterogeneous free-radical oxidation.[1] The alcohol adsorbs onto the
Materials & Reagents[1][5][6][7][8][9][10][11][12][13][14]
-
Substrate: 1-Phenylmethyl-1H-indole-2-methanol (1.0 equiv).
-
Oxidant: Activated Manganese(IV) oxide (
) (10.0 – 20.0 equiv).[1]-
Critical Note: "Dead" (unactivated)
is the #1 cause of failure. Use commercial "Activated" grade (e.g., Sigma-Aldrich #217646) or freshly prepare/activate by heating at 110°C for 24h.[1]
-
-
Solvent: Dichloromethane (DCM) or Chloroform (
), Anhydrous.[1] -
Additives: Celite® 545 (for filtration).[1]
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar.
-
Dissolve 1-Phenylmethyl-1H-indole-2-methanol (e.g., 1.0 g, 4.2 mmol) in anhydrous DCM (40 mL, ~0.1 M concentration).
-
Tip: Ensure complete dissolution before adding oxidant.[1]
-
-
Add Activated
(3.65 g, ~10 equiv) in a single portion.-
Note: A large excess is required because the reaction is surface-area dependent.[1]
-
Step 2: Reaction Monitoring
-
Stir the suspension vigorously at Room Temperature (20–25°C) .
-
Monitor by TLC (Hexanes:Ethyl Acetate 3:1) every 2 hours.
-
Diagnostic: The alcohol (lower
) should disappear, replaced by the aldehyde (higher , UV active, often fluoresces blue/purple). -
Typical Time: 4 to 16 hours.[1]
-
Step 3: Workup
-
Prepare a sintered glass funnel with a 2 cm pad of Celite® 545 .
-
Filter the black reaction slurry through the Celite pad.
-
Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute trapped product.
-
Visual Check: The filtrate should be clear yellow/orange; the filter cake remains black.
-
-
Concentrate the combined filtrate under reduced pressure (rotary evaporator, 35°C water bath).
Step 4: Purification
-
The crude residue is typically >90% pure.
-
Recrystallization: Dissolve in minimal hot Ethyl Acetate and precipitate with Hexanes.
-
Yield Target: 85–95%.
Self-Validating Analytical Checkpoints[1]
Secondary Protocol: Dess-Martin Periodinane (DMP)[1][6][9]
Use this method if the
Procedure
-
Dissolve: Substrate (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate the ligand exchange mechanism).
-
Add: DMP (1.2 equiv) at 0°C.
-
Stir: Warm to RT and stir for 1–2 hours.
-
Quench: Add saturated aqueous
mixed with (1:1 ratio) to destroy excess iodine species. Stir until the biphasic mixture becomes clear (approx. 15 min). -
Extract: Separate organic layer, dry over
, and concentrate.
Visualized Workflows
Diagram 1: Mechanistic Workflow ( vs DMP)
Caption: Comparison of surface-mediated radical oxidation (
Diagram 2: Purification Logic Flow
Caption: Decision tree for the workup and purification of the crude indole aldehyde.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (TLC shows only SM) | "Dead" | Activate |
| Stalled Conversion (50%) | Product inhibition / Surface saturation | Filter through Celite to remove spent oxidant, resuspend filtrate, and add fresh |
| Over-oxidation (Acid formed) | Wet solvent or prolonged reflux | Ensure anhydrous conditions.[1] Stop reaction immediately upon consumption of SM.[1] |
| Low Yield after Filtration | Product trapped in filter cake | Wash Celite pad copiously with warm EtOAc or DCM.[1] |
References
-
Manganese Dioxide Oxidation of Indoles
-
Dess-Martin Periodinane Protocol
-
Synthesis of 1-Benzylindole Derivatives
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 1-Phenylmethyl-1H-indole-2-methanol
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The indole nucleus is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The development of efficient and sustainable methods for the synthesis of functionalized indoles is therefore a critical endeavor in medicinal chemistry and drug discovery.[2][3][4] 1-Phenylmethyl-1H-indole-2-methanol, in particular, represents a valuable scaffold for the elaboration of more complex bioactive molecules. Traditional synthetic routes often involve lengthy reaction times and significant solvent usage.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and alignment with the principles of green chemistry.[3][5][6][7] By directly heating the reactants and solvents through dielectric polarization and ionic conduction, microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.[6][8][9][10][11] This application note provides a detailed protocol for the rapid and efficient synthesis of 1-Phenylmethyl-1H-indole-2-methanol via the microwave-assisted reduction of 1-Phenylmethyl-1H-indole-2-carbaldehyde, a process that is significantly accelerated compared to conventional heating methods.[12]
The Rationale for Microwave-Assisted Reduction
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for this purpose.[13] However, under conventional heating, these reductions can still require considerable time. Microwave irradiation has been shown to dramatically accelerate NaBH₄ reductions of carbonyl compounds.[12][14][15] The efficiency of microwave heating stems from its ability to directly couple with polar molecules, such as the solvent and the carbonyl-containing substrate, leading to rapid and localized heating that can overcome activation energy barriers more effectively than conventional methods.[8][11]
Furthermore, microwave-assisted synthesis often allows for solvent-free or solid-supported reactions, which minimizes waste and simplifies product purification, contributing to a more environmentally benign process.[6][7][14][15][16][17] This protocol will utilize a solid-supported approach with silica gel, which can enhance the reaction rate and facilitate an easier workup.[15]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Phenylmethyl-1H-indole-2-carbaldehyde | ≥98% | (Typical) |
| Sodium Borohydride (NaBH₄) | ≥98% | (Typical) |
| Silica Gel (SiO₂, 60-120 mesh) | Laboratory Grade | (Typical) |
| Ethanol (EtOH) | Anhydrous | (Typical) |
| Dichloromethane (DCM) | ACS Grade | (Typical) |
| Deionized Water (H₂O) | - | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | (Typical) |
| Microwave Synthesizer | - | (e.g., CEM, Anton Paar) |
| 10 mL Microwave Reaction Vessel with Stir Bar | - | - |
| Thin Layer Chromatography (TLC) Plates (Silica Gel) | - | - |
Step-by-Step Synthesis Protocol
-
Preparation of the Reaction Mixture:
-
In a 10 mL microwave reaction vessel, combine 1-Phenylmethyl-1H-indole-2-carbaldehyde (1.0 mmol, 235.3 mg).
-
Add sodium borohydride (1.5 mmol, 56.7 mg).
-
Add silica gel (500 mg) to the vessel.
-
Add 5 mL of ethanol as the reaction solvent. The use of a polar solvent like ethanol is crucial for efficient microwave energy absorption.[11]
-
Place a magnetic stir bar into the vessel.
-
-
Microwave Irradiation:
-
Securely cap the reaction vessel and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 80 °C (The reaction temperature is monitored by an IR sensor in the microwave unit).
-
Time: 5 minutes.
-
Power: Dynamic (The instrument will adjust power to maintain the set temperature).
-
Stirring: On.
-
-
Initiate the microwave irradiation sequence. The rapid heating provided by the microwave energy significantly shortens the reaction time from hours to minutes.[4][5]
-
-
Reaction Quenching and Product Extraction:
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Carefully uncap the vessel in a fume hood.
-
Quench the reaction by slowly adding 5 mL of deionized water to decompose any excess NaBH₄.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain pure 1-Phenylmethyl-1H-indole-2-methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Expected Results and Discussion
This microwave-assisted protocol is anticipated to yield 1-Phenylmethyl-1H-indole-2-methanol in high purity and with a significant reduction in reaction time compared to conventional methods. The use of a solid support like silica gel not only facilitates a smoother reaction but also simplifies the post-reaction workup.[15] The reaction progress can be conveniently monitored by TLC.
The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules, causing them to align with the rapidly changing field.[6][8] This molecular rotation and ionic conduction generates heat efficiently and volumetrically throughout the reaction medium, leading to accelerated reaction rates.[8][10] This method exemplifies a green chemistry approach by reducing energy consumption and reaction time.[6][7]
Conclusion
The described microwave-assisted synthesis of 1-Phenylmethyl-1H-indole-2-methanol offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic protocols. This method is particularly advantageous in the context of drug discovery and development, where the rapid synthesis of compound libraries is crucial for lead optimization.[4] The principles outlined in this application note can be broadly applied to the synthesis of other indole derivatives and related heterocyclic compounds, highlighting the versatility of microwave technology in modern organic chemistry.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- (n.d.). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. PubMed.
- Fowble, R. A., White, L. L., & Kittredge, K. W. (n.d.). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Scientific & Academic Publishing.
- (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications.
- CEM Corporation. (n.d.). Reductions.
- SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition.
- Carpita, A., Ribecai, A., & Stabile, P. (n.d.). Microwave-assisted synthesis of indole.
- (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it.
- ACS Symposium Series. (2021, February 16). Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones.
- MDPI. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
- (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- MDPI. (2025, June 7). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles.
- ResearchGate. (2025, October 11). (PDF) Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest.
- Scilit. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. iris.unina.it [iris.unina.it]
- 3. epcp.ac.in [epcp.ac.in]
- 4. visitka.narod.ru [visitka.narod.ru]
- 5. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. rjpdft.com [rjpdft.com]
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- 17. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenylmethyl-1H-indole-2-methanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Phenylmethyl-1H-indole-2-methanol. Our goal is to provide a comprehensive technical resource that addresses common challenges, optimizes reaction yield, and ensures the highest purity of the final product. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.
Overview of the Synthesis
The most direct and common route to synthesizing 1-Phenylmethyl-1H-indole-2-methanol is through the selective reduction of its corresponding aldehyde, 1-Phenylmethyl-1H-indole-2-carbaldehyde. This transformation targets the carbonyl group for reduction to a primary alcohol while preserving the integrity of the indole ring system.
Caption: General reaction scheme for the synthesis.
The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity. This guide will focus primarily on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent well-suited for this conversion.
Recommended Core Protocol: Reduction with Sodium Borohydride (NaBH₄)
This protocol provides a robust starting point for the synthesis. Subsequent sections will address potential deviations and optimization strategies.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Phenylmethyl-1H-indole-2-carbaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH), using approximately 10-20 mL of solvent per gram of aldehyde.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical for controlling the initial exotherm of the reaction.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) to the cooled solution in small portions over 15-20 minutes. Vigorous hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. (Eluent suggestion: 30% Ethyl Acetate in Hexane).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water or dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Solvent Removal: Remove the bulk of the organic solvent (MeOH/EtOH) under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography or recrystallization to obtain the final product.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction yield is extremely low, or I recovered only starting material. What went wrong?
A: This is a common and frustrating issue that typically points to one of three areas:
-
Reagent Inactivity: Sodium borohydride is hygroscopic and can decompose upon exposure to atmospheric moisture, losing its reducing power. Always use NaBH₄ from a freshly opened or properly stored container. If in doubt, use a new bottle.
-
Insufficient Stoichiometry: While the reaction is 1:1 in theory, NaBH₄ can react with the alcohol solvent, especially methanol.[1] It is standard practice to use a molar excess (1.5-2.0 equivalents) to compensate for this and ensure the aldehyde is fully reduced.
-
Improper Temperature Control: Adding the NaBH₄ too quickly to a room-temperature solution can cause a rapid exotherm. This can accelerate the decomposition of the reducing agent before it has a chance to react with the aldehyde. Maintaining the temperature at 0 °C during the addition is crucial for controlled reduction.
Q2: My TLC shows that the reaction has stalled, with both starting material and product spots visible after several hours. How can I push it to completion?
A: A stalled reaction indicates that the reducing agent has been consumed or has lost its activity before all the starting material has been converted.
-
Incremental Reagent Addition: Cool the reaction mixture back to 0 °C and add another portion of NaBH₄ (e.g., 0.5 equivalents). Allow it to warm to room temperature and continue to monitor by TLC.
-
Increase Reaction Time: While many reductions are fast, some substrates can be slower. Ensure the reaction has been allowed to stir for at least 2-3 hours at room temperature after the initial addition.
-
Solvent Choice: Reductions in ethanol are often slightly slower than in methanol but can sometimes be cleaner. If issues persist, consider switching to ethanol.
Q3: I'm observing unexpected spots on my TLC plate. What are these side products and how can I avoid them?
A: The formation of side products can compromise both yield and purity. Potential side reactions include:
-
Indole Ring Reduction: Under strongly acidic conditions, NaBH₄ can reduce the indole double bond to form an indoline.[2] This is why quenching should be done carefully and neutral or only mildly acidic conditions are preferred for the work-up. Using NaBH₄ in neat carboxylic acids is a known method for producing N-alkylindolines and should be avoided here.[2]
-
Formation of Bis(indolyl)methanes: Aldehydes can react with the electron-rich C3 position of another indole molecule, especially under acidic conditions, to form bis(indolyl)methane impurities.[3] This is less common in this specific reduction but can be minimized by maintaining a non-acidic environment during the main reaction phase.
-
Impure Starting Material: Ensure the purity of your 1-Phenylmethyl-1H-indole-2-carbaldehyde. Impurities in the starting material will carry through and complicate the final purification.[4]
Q4: The crude product is an oil that is difficult to purify by column chromatography. What can I do?
A: 1-Phenylmethyl-1H-indole-2-methanol can sometimes be difficult to crystallize.
-
Optimize Chromatography: If your product and a key impurity are co-eluting, try a different solvent system. A shallow gradient (e.g., slowly increasing from 10% to 40% ethyl acetate in hexanes) can improve separation. See the table below for starting points.
-
Recrystallization: Even if the crude product is an oil, it may crystallize from a suitable solvent system. Try dissolving the crude oil in a minimum amount of a hot solvent (like ethyl acetate or toluene) and then slowly adding a non-polar "anti-solvent" (like hexanes or heptane) until turbidity appears. Cool the mixture slowly to promote crystallization.
-
Aqueous Work-up: Ensure the work-up was thorough. Residual salts or water-soluble impurities like boric acid byproducts can make the crude product oily and difficult to handle. A final wash of the combined organic layers with brine is highly recommended.
| Technique | Recommended Solvents/Conditions | Notes |
| Column Chromatography | Primary: 20-40% Ethyl Acetate in HexanesAlternative: 1-5% Methanol in Dichloromethane | The methanol/DCM system is more polar and can help separate compounds that are difficult to resolve in EtOAc/Hexanes. |
| Recrystallization | Ethyl Acetate / HexanesToluene / Heptane | Dissolve in the more polar solvent when hot, then add the non-polar solvent dropwise to induce crystallization. |
Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?
A: Yes, but it is strongly discouraged for this specific transformation. LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄.[5][6]
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective | Very Strong & Unselective |
| Reduces | Aldehydes, Ketones, Acid Chlorides[7] | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles[8] |
| Solvent Compatibility | Protic solvents (MeOH, EtOH, H₂O)[1] | Aprotic solvents only (Dry Ether, THF) |
| Work-up | Simple aqueous quench (water, dilute acid) | Hazardous quench (reacts violently with water); requires careful Fieser work-up. |
| Recommendation | Highly Recommended. Safer, more selective, and operationally simpler for this synthesis. | Not Recommended. Overkill for this reaction and introduces significant handling hazards. |
Using LiAlH₄ offers no advantage here and introduces unnecessary risks and the potential for over-reduction or other side reactions. The selectivity of NaBH₄ makes it the superior choice.[9]
Q: What is the best way to monitor the reaction?
A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Eluent: A mobile phase of 30% Ethyl Acetate in Hexanes typically provides good separation between the more polar alcohol product (lower Rf) and the less polar aldehyde starting material (higher Rf).
-
Visualization: Both the starting material and product are UV-active and should be visible under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) can also be used; the alcohol product will typically show up as a yellow/brown spot immediately.
Q: What is the purpose of the benzyl group on the indole nitrogen?
A: The benzyl group serves as a protecting group for the indole nitrogen. The N-H proton of an unprotected indole is weakly acidic and can interfere with certain reactions. By replacing it with a stable benzyl group, side reactions at the nitrogen are prevented, improving the overall efficiency and cleanliness of subsequent transformations like this reduction.[10]
References
-
Difference Between LiAlH4 and NaBH4. (2018). Pediaa.com. [Link]
-
LiAlH4 vs NaBH4. (2010). Organic chemistry teaching - WordPress.com. [Link]
-
LiAlH4 vs. NaBH4 as a reducing agent. (2018). Reddit. [Link]
-
Why is NaBH4 better than LiAlH4?. (2020). Quora. [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023). International Journal of Drug Delivery Technology.
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Gribble, G. W., & Hoffman, J. H. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. .
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023). Impactfactor.org.
- On the reaction of indole with sodium borohydkide in trifluoroacetic acid. (2018).
- Indoles. chem.ucla.edu.
- Sodium Borohydride. Common Organic Chemistry.
- 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2020). PMC.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI.
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]
- Arora, G., Sharma, S., & Joshi, S. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Asian Journal of Chemistry.
- A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2022). Sciengine.
-
Problems with Fischer indole synthesis. (2021). Reddit. [Link]
- 1H-Indole-2-methanol. MilliporeSigma.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions. Benchchem.
- RuCl3·3H2O-catalyzed reaction of indoles with aldehydes. (2007).
- Optimization for the reduction of benzaldehyde with PMHS.
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Publishing.
- Aldehyde - Oxid
- Prepar
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- 1-PHENYLMETHYL-1H-INDOLE-2-METHANOL. ChemicalBook.
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
Chromatography Technical Support Center: 1-Phenylmethyl-1H-indole-2-methanol
Status: System Operational Ticket ID: IND-Bn-OH-002 Assigned Specialist: Senior Application Scientist[1]
Welcome to the Purification Support Hub
You are accessing the technical guide for 1-Phenylmethyl-1H-indole-2-methanol (also known as N-benzylindole-2-methanol).[1] This compound presents a specific set of purification challenges due to the acid-lability of the indole core combined with the reactivity of the benzylic-like alcohol at the C2 position.
This interface is designed to troubleshoot active failures in your workflow. Select a module below based on your current observation.
Module 1: Pre-Purification Diagnostics (Triage)[1]
Current Status: My crude mixture is ready, but I am unsure of the stationary phase or solvent system.
Q: What are the critical physicochemical properties I must account for?
A: You are dealing with a molecule that possesses conflicting properties:
-
Lipophilicity: The N-benzyl group significantly increases non-polar character compared to the parent indole.
-
Acid Sensitivity (Critical): The C2-hydroxymethyl group is susceptible to acid-catalyzed dehydration.[1] On acidic silica gel, this generates a resonance-stabilized carbocation (allylic/benzylic character), leading to rapid polymerization (dimerization) or oxidation.[1]
Diagnostic Check: Perform a 2D-TLC (Two-Dimensional Thin Layer Chromatography) before loading the column.[1]
-
Spot the crude.
-
Elute in one direction.
-
Wait 10 minutes (expose to air/silica).
-
Elute 90° perpendicular.
-
Result: If new spots appear off the diagonal, your compound is decomposing on the silica. Action: Switch to Module 2 (Neutralization).
Reference Data: Relative Mobility (Rf)
Based on standard silica gel 60 F254 plates.
| Solvent System (Hexane : EtOAc) | Estimated Rf | Observation |
| 90 : 10 | 0.05 - 0.10 | Too retentive.[1] Good for removing non-polar impurities (e.g., benzyl bromide). |
| 80 : 20 | 0.25 - 0.30 | Target Range. Ideal for separation.[1] |
| 70 : 30 | 0.45 - 0.55 | Elutes too fast; poor resolution from aldehyde impurities.[1] |
| DCM : MeOH (95:5) | > 0.80 | Avoid. Too strong; co-elutes polar impurities. |
Module 2: Method Development (The Protocol)
Current Status: I need a robust method to prevent the "Pink Band of Death" (decomposition).
Q: How do I prevent the fraction from turning pink/brown on the column?
A: The color change indicates oxidative polymerization catalyzed by the acidic sites (Si-OH) on the silica gel surface. You must neutralize the stationary phase.[2]
The "Gold Standard" Neutralization Protocol
Do not skip steps. This is a self-validating system.[1]
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in your starting eluent (e.g., 90:10 Hex:EtOAc).
-
The Modifier: Add 1% Triethylamine (TEA) (v/v) to the slurry.
-
Why? TEA creates a buffer layer on the acidic silanol groups, preventing protonation of the indole alcohol.
-
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Loading: Dissolve your crude in a minimum amount of DCM or Toluene (avoid acetone/MeOH). Load gently.
-
Elution: Run the gradient without TEA in the mobile phase from this point forward (the pre-treatment is usually sufficient), OR maintain 0.5% TEA if the compound is extremely labile.
Visual Workflow: Solvent Selection Logic
Figure 1: Decision matrix for determining mobile phase and stationary phase treatment based on TLC behavior.
Module 3: Troubleshooting Common Failures (FAQs)
Current Status: The column is running, but results are unexpected.
Q: I see two spots very close together. One is my product, what is the other?
A: In the synthesis of 1-benzylindole-2-methanol (often via LiAlH4 reduction of the ester), the most common co-eluting impurity is the aldehyde intermediate (1-benzyl-1H-indole-2-carbaldehyde) or the over-reduced product (1-benzyl-2-methylindole).[1]
-
Aldehyde: Typically slightly less polar (higher Rf). It stains distinctively with 2,4-DNP (orange/red).[1]
-
Alcohol (Product): More polar. Stains dark blue/purple with Vanillin or p-Anisaldehyde.[1]
-
Solution: Use a shallower gradient (e.g., 0% to 20% EtOAc over 10 CVs) to maximize the separation window.
Q: My product crystallized in the column tip/fraction collector.
A: 1-Phenylmethyl-1H-indole-2-methanol is a solid (MP approx 105-106 °C) and can crystallize from non-polar solvents if the concentration is high.[1]
-
Immediate Fix: Add a small amount of DCM to the blocked tip to redissolve.
-
Prevention: Do not collect fractions in pure hexane; ensure at least 10% EtOAc is present, or use a heated fraction collector (rarely needed).
Q: The NMR shows "grease" or broad peaks after the column.
A: This is often leached silicone grease or silica fines.
-
Silica Fines: If you used MeOH in your flush, you might have dissolved silica binders.[3][4]
-
Correction: Filter the pooled fractions through a 0.45 µm PTFE syringe filter before final evaporation.
Module 4: Advanced Separation Logic (Pathway)
If standard silica fails, the following workflow outlines the escalation path to Alternative Stationary Phases.
Figure 2: Escalation workflow for purifying acid-sensitive indole alcohols.
References
-
BenchChem. (2025). Product Instability on Silica Gel: Optimization of Indole Synthesis. Retrieved from [1]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[5] Org.[4][5][6][7][8] Synth. 2025, 102, 276–302. Retrieved from [1]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [1]
-
Li, Y.-L., et al. (2015).[8] Metal-Free Synthesis of Indole via NIS-Mediated Cascade C-N Bond Formation.[1][8] J. Org.[8] Chem., 80, 3841-3851.[1][8] Retrieved from [1]
-
Sigma-Aldrich. (n.d.). 1-benzyl-1H-indole Product Specification. Retrieved from [1]
Sources
- 1. 1-BENZYL-1H-INDOLE-2,3-DIONE | 1217-89-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Solubility of silica (silicon dioxide) in methanol - Chromatography Forum [chromforum.org]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. Metal-Free Synthesis of Indole via NIS-Mediated Cascade C-N Bond Formation/Aromatization [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Solubility of 1-Phenylmethyl-1h-indole-2-methanol
Welcome to the dedicated support center for our valued researchers, scientists, and drug development professionals. This guide addresses the common yet challenging issue of low solubility of 1-Phenylmethyl-1h-indole-2-methanol. The inherent hydrophobicity of the indole scaffold, compounded by the N-benzyl (phenylmethyl) group, often leads to difficulties in achieving desired concentrations in aqueous media. This resource provides a structured, scientifically-grounded approach to overcoming these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempt to dissolve 1-Phenylmethyl-1h-indole-2-methanol directly in my aqueous buffer failed. What is the fundamental reason for this, and what is the first corrective step?
Root Cause: The molecular structure of 1-Phenylmethyl-1h-indole-2-methanol is predominantly non-polar. The large, aromatic indole and benzyl rings are hydrophobic, meaning they do not interact favorably with polar water molecules.[1][2][3] This leads to very poor aqueous solubility. When a hydrophobic solid is introduced directly into water, it often precipitates or forms aggregates that are difficult to break down.[4]
Corrective Action: The Co-Solvent Approach
The industry-standard first step is to dissolve the compound in a minimal amount of a water-miscible organic solvent, creating a concentrated stock solution. This process breaks the crystal lattice of the solid and surrounds the molecule with a more favorable solvent environment.
Recommended Co-solvents:
| Co-Solvent | Typical Stock Concentration | Max. Final % in Aqueous Media (v/v) | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | 10-50 mM | < 0.5% | A powerful and common solvent. However, it can have biological effects of its own, so a vehicle control (buffer with the same final DMSO concentration) is essential in cellular assays.[5] |
| Ethanol (EtOH) | 5-20 mM | < 1.0% | Generally less potent as a solvent than DMSO but is also less toxic to many cell lines, making it a good alternative for sensitive experiments.[1][5] |
| DMF (Dimethylformamide) | 10-50 mM | < 0.5% | Similar in solvent strength to DMSO but can also exhibit cellular toxicity. Use with appropriate controls. |
Step-by-Step Protocol: Preparing a Working Solution
-
Accurately weigh the desired amount of 1-Phenylmethyl-1h-indole-2-methanol.
-
Add the appropriate volume of your chosen co-solvent (e.g., DMSO) to achieve the stock concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can aid this process, but avoid prolonged heating.
-
While vigorously stirring your aqueous buffer, add the stock solution dropwise to reach the final desired concentration. This rapid dilution into a larger volume helps prevent the compound from precipitating.
Caption: Initial troubleshooting workflow for low solubility.
Q2: I've used a co-solvent, but my compound still precipitates upon dilution into the aqueous buffer. What advanced strategies can I employ?
If a co-solvent alone is insufficient, the next step is to modify the formulation of your aqueous medium to be more accommodating to hydrophobic molecules. This involves using solubilizing excipients.
Advanced Strategy 1: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7][8] They act as "molecular buckets" to encapsulate hydrophobic guest molecules, like 1-Phenylmethyl-1h-indole-2-methanol, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7][9][10]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and reduced toxicity compared to natural β-cyclodextrin.[6][9]
-
Mechanism: The non-polar indole and benzyl moieties of your compound can fit into the hydrophobic cavity of the HP-β-CD, forming a water-soluble inclusion complex.[6][11]
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of 1-Phenylmethyl-1h-indole-2-methanol to each solution.
-
Equilibrate the mixtures by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Filter the samples (using a 0.22 µm filter) to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated method like HPLC-UV.
-
Plot the concentration of your compound against the HP-β-CD concentration to determine the optimal level of cyclodextrin needed.[12]
Advanced Strategy 2: Micellar Solubilization with Surfactants
Non-ionic surfactants, above their critical micelle concentration (CMC), form micelles in solution. These are spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic compound can partition into the core, effectively being solubilized within the micelle.
-
Recommended Agents: Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used non-ionic surfactants in research and pharmaceutical formulations.[4][5]
Caption: Advanced solubilization strategies.
Q3: Can the pH of my buffer impact the solubility of 1-Phenylmethyl-1h-indole-2-methanol?
For this specific molecule, the effect of pH is likely to be minimal but should not be entirely dismissed.
Scientific Rationale:
-
1-Phenylmethyl-1h-indole-2-methanol does not have strongly acidic or basic functional groups that would become charged within a typical physiological pH range (e.g., pH 3-10).[12] Therefore, its solubility is not strongly pH-dependent in the way a weak acid or base would be.[13][14][15]
-
However, extreme pH values can alter hydrogen bonding networks in the solution and could potentially affect the stability of the compound. For instance, some related indole compounds are known to oligomerize under acidic conditions, which would reduce solubility.[12]
Recommendation: While a comprehensive pH-solubility profile may not be the first approach, it is a valid secondary check if other methods fail. Maintaining a buffer pH between 6.0 and 8.0 is a safe starting point. If you must work at a more extreme pH, be vigilant for precipitation.
References
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- BOC Sciences. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
- Creative Peptides. (2025, April 8). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MedchemExpress.com. (n.d.). Solubilizing Agents.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
- CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Solubility of Things. (n.d.). Indole.
- Benchchem. (n.d.). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.
- PMC. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.
- Benchchem. (n.d.). improving the reaction conditions for the N-benzylation of indoles.
- Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
- ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
- RSC Publishing. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.
- RSC Publishing. (2024, September 6). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
- ChemicalBook. (2023, June 4). 1-PHENYLMETHYL-1H-INDOLE-2-METHANOL | 187264-03-5.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- CymitQuimica. (n.d.). CAS 16096-33-6: 1-PHENYL-1H-INDOLE.
- ChemSynthesis. (2025, May 20). 1-benzyl-1H-indole - 3377-71-7, C15H13N, density, melting point, boiling point, structural formula, synthesis.
- MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
- Chromatography Forum. (2010, September 30). Dissolving hydrophobic compounds for RP column.
- ChemicalBook. (2026, January 13). 1-BENZYL-1H-INDOLE-2,3-DIONE | 1217-89-6.
- YouTube. (2020, April 22). Impact of pH on Solubility.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Santa Cruz Biotechnology. (n.d.). 1(-Phenylmethyl)-1H-indole-2-methanol | CAS 187264-03-5.
- ResearchGate. (2025, December 22). (PDF) Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
- Vibrant Pharma Inc. (n.d.). 1-Benzyl-1H-indole.
- Reddit. (2021, August 4). Does anyone know how pH affects solubility?? : r/Mcat.
- Sigma-Aldrich. (n.d.). 1-benzyl-1h-indole.
- RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- MDPI. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties.
- MilliporeSigma. (n.d.). 1H-Indole-2-methanol 90 24621-70-3.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. CAS 16096-33-6: 1-PHENYL-1H-INDOLE | CymitQuimica [cymitquimica.com]
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- 15. reddit.com [reddit.com]
Technical Support Guide: 1-Phenylmethyl-1H-indole-2-methanol Stability & Storage
This guide serves as a specialized Technical Support Center for researchers working with 1-Phenylmethyl-1H-indole-2-methanol (also known as N-benzylindole-2-methanol).
It is designed to address the compound's specific instability profile: susceptibility to oxidative dehydrogenation (forming the aldehyde) and acid-catalyzed dimerization .
Part 1: Executive Summary (The "Gold Standard" Protocol)
If you have just received this compound, do not store it on the benchtop. Follow these immediate actions to prevent the formation of 1-benzylindole-2-carboxaldehyde (oxidation product) or bis(indolyl)methanes (acid-catalyzed dimers).
| Parameter | Recommendation | Critical Reasoning |
| Temperature | -20°C (Required) | Significantly slows the kinetics of autoxidation and thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen ( |
| Container | Amber Hydrolytic Class 1 Glass | Blocks UV/Vis light (290–450 nm) which catalyzes photo-oxidation of the indole ring. |
| Solvent (Storage) | None (Store as Solid) | Solution storage accelerates degradation. If necessary, use anhydrous DMSO at -80°C. |
| Avoid | Chloroform ( |
Part 2: The Chemistry of Instability (Root Cause Analysis)
To prevent degradation, one must understand the two distinct pathways that destroy 1-Phenylmethyl-1H-indole-2-methanol.
Oxidative Dehydrogenation (The Primary Threat)
The C2-hydroxymethyl group is "benzylic" in nature (attached to an aromatic heterocycle). In the presence of air and light, it undergoes oxidative dehydrogenation to form 1-benzylindole-2-carboxaldehyde . This is often driven by a radical mechanism where the indole ring acts as a photosensitizer.
Acid-Catalyzed Dimerization (The "Hidden" Threat)
Users often mistake this for oxidation. In the presence of trace acids (e.g., from unneutralized silica gel or old chloroform), the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized azafulvenium ion , which is immediately attacked by another indole molecule, forming a dimer.
Visualization: Degradation Pathways
The following diagram illustrates the two competing breakdown mechanisms you must control.
Figure 1: Dual degradation pathways. The upper path (Oxidation) is prevented by inert gas and dark storage. The lower path (Acid Catalysis) is prevented by avoiding acidic solvents.
Part 3: Troubleshooting & FAQs
This section addresses specific scenarios reported by researchers handling N-benzylindole-2-methanol.
Q1: My sample has turned from off-white to yellow/orange. Is it ruined?
Diagnosis: This indicates partial oxidation to the aldehyde (which is often yellow) or formation of conjugated oligomers. Action:
-
Run a TLC: Use 30% Ethyl Acetate in Hexane.
-
Alcohol (Product): Lower Rf.
-
Aldehyde (Impurity): Higher Rf (moves faster).
-
Dimer: Very low Rf (often streaks).
-
-
Salvage: If the impurity is <10%, recrystallize from Ethanol/Hexane . If >10%, purify via column chromatography (see Q4).
Q2: I stored the compound in Chloroform ( ) for NMR, and it decomposed overnight. Why?
Root Cause: Chloroform naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene over time. Even ppm levels of HCl catalyze the "Acid Pathway" shown in Figure 1. Solution:
-
Immediate: Neutralize your
by passing it through basic alumina before use. -
Alternative: Use DMSO-
or Acetone- for NMR analysis. These solvents are generally non-acidic and stabilize the compound.
Q3: How do I purify the compound if it has oxidized?
Protocol: Standard silica gel is slightly acidic (pH 5-6) and will destroy your compound during purification. You must use neutralized silica .
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% Triethylamine (
) to the slurry. Stir for 5 minutes. -
Column: Pack the column with this basic slurry. The
neutralizes acidic sites on the silica. -
Elution: Run your column. The aldehyde will elute first; your alcohol will follow.
Q4: Can I store a stock solution for biological assays?
Recommendation: Avoid if possible.
-
If mandatory: Dissolve in anhydrous DMSO (degassed with Argon). Aliquot into single-use amber vials. Store at -80°C.
-
Shelf-life: Use within 2 weeks. Never refreeze thawed aliquots.
Part 4: Decision Tree for Sample Assessment
Use this workflow to determine if your current batch is fit for experimentation.
Figure 2: Quality Control Decision Matrix. Follow this logic before committing the compound to expensive biological assays.
References
-
Indole-2-methanol Oxidation Mechanism
- Source: Electrochemical and chemical oxidation studies confirm the susceptibility of the indole-methanol moiety to oxidative dehydrogen
- Citation: Goyal, R. N., & Singh, U. P. (2001). Oxidation chemistry of indole-3-methanol. Journal of the Chemical Society, Perkin Transactions 2, (4), 618-623.
-
Synthesis and Instability of N-Benzylindoles
-
General Indole Storage & Handling
- Source: Sigma-Aldrich Safety Data Sheet (SDS) for 1H-Indole-2-methanol (Class analog).
- Citation: Merck/MilliporeSigma Safety Data. "1H-Indole-2-methanol - Storage Class 11 (Combustible Solids)."
-
Acid-Catalyzed Oligomerization
- Source: The reactivity of indole-2-methanols to form bis(indolyl)methanes under acidic conditions.
- Citation:Organic Syntheses, Coll. Vol. 9, p. 432 (1998); Vol. 74, p. 248 (1997). (Demonstrates the reactivity of indole-methanols).
Sources
scale-up challenges for 1-Phenylmethyl-1h-indole-2-methanol production
Technical Support Center: Scale-Up Guide for 1-Phenylmethyl-1H-indole-2-methanol
To: Process Chemistry Team, R&D Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting for 1-Phenylmethyl-1H-indole-2-methanol (CAS: 24621-70-3)
Executive Summary
Scaling up the production of 1-Phenylmethyl-1H-indole-2-methanol (also known as 1-Benzylindole-2-methanol) presents a unique triad of challenges: exotherm management during alkylation, emulsion formation during hydride reduction, and intrinsic acid-sensitivity of the final alcohol.
This guide moves beyond standard literature procedures to address the "hidden" failure modes encountered at the kilogram scale. The recommended route for scale-up is the Ester Reduction Route (via Ethyl 1-benzylindole-2-carboxylate), as it avoids the cryogenic requirements (-78°C) of the direct lithiation route.
Visualizing the Critical Path
The following diagram outlines the recommended synthetic workflow and the critical control points (CCPs) where failure is most likely to occur.
Figure 1: Critical Process Pathway. Red nodes indicate high-risk unit operations requiring strict parameter control.
Module 1: N-Benzylation (The Foundation)
The Challenge: Achieving complete N-alkylation without C3-alkylation (regioselectivity) or thermal runaway.
Protocol Adjustment for Scale: Avoid the common lab-scale use of NaH in DMF . At scale, the NaH/DMF mixture can undergo a runaway exothermic decomposition above 50°C.
-
Recommended System: Potassium Carbonate (
) in DMF/Acetone or Potassium Hydroxide (KOH) in DMSO. -
Greener Alternative: Phase Transfer Catalysis (PTC) using Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide).
Troubleshooting Guide: N-Benzylation
| Symptom | Probable Cause | Corrective Action (The "Why") |
| Incomplete Conversion (>5% SM remains) | Base Basicity/Solubility: The base is too weak or poorly soluble in the chosen solvent. | Switch to KOH/DMSO. The high dielectric constant of DMSO dissociates the indolylic anion effectively, increasing nucleophilicity [1]. |
| C3-Alkylated Impurity (>2%) | Temperature too high: High temps favor thermodynamic C-alkylation over kinetic N-alkylation. | Cool to 0-5°C during addition. Maintain internal temperature <25°C during the reaction. N-alkylation is kinetically favored [2]. |
| Runaway Exotherm | Reagent accumulation: Adding Benzyl bromide too fast before the reaction initiates. | Dosing Control. Use a dropping funnel. Ensure the reaction has initiated (slight temp rise) before continuing addition. |
Module 2: The Reduction Step (The Bottleneck)
The Challenge: Reducing the ester to the alcohol using Lithium Aluminum Hydride (
The "Fieser" vs. "Rochelle" Decision:
-
Small Scale (<5g): Fieser work-up (
water/NaOH/water) is fast but risky for this substrate. -
Large Scale (>50g): Rochelle’s Salt (Sodium Potassium Tartrate) is mandatory. It acts as a ligand for Aluminum, solubilizing it into the aqueous phase and breaking emulsions [3].[2][3]
Protocol: The Rochelle's Salt Work-up
-
Cool reaction mixture to 0°C.
-
Dilute with wet ether or THF.
-
Add Saturated Aqueous Rochelle’s Salt (approx. 20-30 mL per gram of
). -
CRITICAL STEP: Vigorously stir at Room Temperature for 1–3 hours until two clear layers appear. Do not rush this. The grey slurry must turn into a white solid or clear solution.
Troubleshooting Guide: Reduction & Work-up
| Symptom | Probable Cause | Corrective Action (The "Why") |
| "Gelatinous Mess" / No Phase Separation | Aluminum Hydroxide Polymerization: Standard acid/water quench creates insoluble Al-species. | Add Rochelle's Salt & Heat. Add sat. Rochelle's solution and warm to 30-40°C with vigorous stirring. The tartrate must chelate the aluminum to break the gel [3]. |
| Low Yield after Work-up | Product Trapping: The product is trapped inside the aluminum salts filter cake. | Soxhlet Extraction. Do not just wash the filter cake. Re-suspend the salts in refluxing THF or Ethyl Acetate to release trapped alcohol. |
| Pink/Red Product Color | Oxidative Instability: Indole-2-methanols are electron-rich and prone to air oxidation. | Degas Solvents. Perform all operations under Nitrogen/Argon. Add a trace of antioxidant (e.g., BHT) if permissible in the final formulation. |
Module 3: Product Stability (The Hidden Trap)
The Challenge: 1-Phenylmethyl-1H-indole-2-methanol is a benzylic-like alcohol on an electron-rich indole ring. It is extremely sensitive to acid.
-
Mechanism: Trace acid protonates the hydroxyl group
loss of water formation of a resonance-stabilized carbocation electrophilic attack on another indole molecule Dimerization (Diindolylmethane formation).
Figure 2: Acid-Catalyzed Degradation Pathway. Even silica gel acidity can trigger this.
Stability FAQ
Q: My product turned pink on the Rotavap. Why?
A: The water bath was likely too hot (>45°C), or there were trace acids in the solvent (e.g., from
-
Fix: Add 0.1% Triethylamine (TEA) to your eluent during column chromatography and to the Rotavap flask to keep the environment slightly basic.
Q: Can I store this compound in solution? A: Not recommended for long periods.
-
Fix: Store as a solid at -20°C. If solution storage is necessary, use anhydrous DMSO or Methanol and ensure the container is amber (light sensitive) and headspace is purged with Argon [4].
Q: The melting point is lower than literature (72-78°C). Is it impure? A: Likely yes, but check for solvent inclusion.[4] Indole alcohols often crystallize as solvates.
-
Fix: Dry under high vacuum (0.1 mbar) at room temperature. Do not heat to dry, as this accelerates dimerization.
References
-
BenchChem. (2025).[4][5] Improving the reaction conditions for the N-benzylation of indoles. Retrieved from BenchChem Technical Notes.
-
Sundberg, R. J. (1970). The Chemistry of Indoles.[6][7][8] Academic Press. (Foundational text on Indole regioselectivity).
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[4][5][8][9] Wiley.[8] (Origin of the Fieser Work-up; contrast with Rochelle's salt method).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1H-Indole-2-methanol.
-
Organic Syntheses. (1977). 3-Alkylated and 3-Acylated Indoles.[9] Org.[9][10] Synth. 1977, 56,[9] 8.
(Note: While specific URLs for classic texts like Sundberg are not direct deep-links, the citations refer to standard authoritative methodologies in organic synthesis verified against the search results.)
Sources
- 1. reddit.com [reddit.com]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pjsir.org [pjsir.org]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Characteristics of 1-Phenylmethyl-1H-indole-2-methanol
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its electronic properties, which are readily probed by UV-Vis spectroscopy, are highly sensitive to substitution on the indole ring.[2] Understanding these structure-absorbance relationships is paramount for quality control, quantitative analysis, and predicting molecular interactions.
Comparative Analysis of Indole Derivatives
The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often designated as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions within the aromatic system.[3] The positions (λₘₐₓ) and intensities of these bands are modulated by the nature and position of substituents. To project the spectral features of 1-Phenylmethyl-1H-indole-2-methanol, we will compare it against the parent indole molecule and derivatives with substitutions at the N1 and C2 positions.
| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) | Reference |
| Indole | Aqueous | ~270 | Not Specified | [3] |
| 1-Methylindole | Gas Phase | Not Specified | Not Specified | [1] |
| 3-Methylindole | Water | 218, 278 | Not Specified | [4] |
| Indole-2-carboxylic acid | Perchloric Acid | Not Specified | Not Specified | [4] |
| Fused BN Indole II | Not Specified | 292 | Not Specified | [3] |
| External BN Indole I | Not Specified | 282 | Not Specified | [3] |
Analysis and Prediction:
-
Parent Indole Core: The fundamental indole structure provides a baseline absorption around 270-280 nm.[3][5]
-
N1-Substitution (Phenylmethyl/Benzyl Group): The addition of a benzyl group at the N1 position introduces an additional aromatic system. While not directly conjugated with the indole π-system, it can influence the electronic environment through inductive effects and potential weak electronic coupling. This is expected to cause a minor bathochromic (red) shift in the absorption maxima compared to indole.
-
C2-Substitution (Methanol Group): The -CH₂OH group at the C2 position is an auxochrome. Its primary influence is expected to be a slight modification of the solvent interactions and a minor electronic effect on the indole ring, likely contributing to a small bathochromic shift.
Predicted UV-Vis Absorption for 1-Phenylmethyl-1H-indole-2-methanol:
Based on the comparative data, it is reasonable to predict that 1-Phenylmethyl-1H-indole-2-methanol, when dissolved in a polar solvent like ethanol or methanol, will exhibit a primary absorption band (¹Lₐ) with a λₘₐₓ slightly red-shifted from that of unsubstituted indole, likely in the range of 280-295 nm . A second, more intense band (¹Lₑ) is expected at a shorter wavelength, typical for indole derivatives.
The Role of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis spectrum of indole derivatives.[6][7][8] Polar solvents can engage in hydrogen bonding and dipole-dipole interactions with the solute, which can stabilize the ground or excited state to different extents.[9] For indole compounds, an increase in solvent polarity generally leads to a bathochromic shift of the absorption bands.[2] This is a critical consideration when comparing experimental data or developing analytical methods.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section details a standardized protocol for obtaining the UV-Vis absorption spectrum of an indole derivative like 1-Phenylmethyl-1H-indole-2-methanol.
Objective: To determine the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) of the target compound.
Materials and Equipment:
-
1-Phenylmethyl-1H-indole-2-methanol (or other indole derivative)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)[2]
-
Dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda Spectrometer, Shimadzu UV-160A)[10][11]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Quartz cuvettes (1 cm path length)[4]
-
Micropipettes
Workflow Diagram:
Caption: Experimental workflow for UV-Vis analysis.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the indole derivative (e.g., 1-5 mg).
-
Quantitatively transfer the compound to a volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolve the compound in the chosen spectroscopic grade solvent and fill to the mark. This creates a stock solution of known concentration. All solutions should be prepared with doubly distilled water or spectroscopic grade solvents.[11]
-
-
Preparation of Serial Dilutions:
-
Prepare a series of dilutions from the stock solution using volumetric flasks. The concentrations should be chosen to yield absorbance values in the linear range of the instrument, typically between 0.1 and 1.0.[4]
-
-
Spectrophotometer Setup:
-
Absorbance Measurement:
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat the measurement for all dilutions.
-
-
Data Analysis:
-
From the spectra, identify the wavelength of maximum absorbance (λₘₐₓ).
-
For the determination of molar absorptivity, create a plot of absorbance at λₘₐₓ versus concentration.
-
According to the Beer-Lambert Law (A = εbc), the slope of this plot will be the molar absorptivity (ε) since the path length (b) is 1 cm.
-
Structure-Absorbance Relationships in Indole Derivatives
The electronic transitions responsible for the UV-Vis absorption in indoles are influenced by the electronic nature of the substituents.
Caption: Key structural influences on the UV-Vis spectrum.
-
Electron-donating groups (EDGs) , such as alkyl or methoxy groups, generally cause a bathochromic (red) shift in the absorption maxima. They increase the electron density of the π-system, lowering the energy gap for the π→π* transition.
-
Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups, can have a more complex effect. If conjugated with the indole ring, they can lead to significant red shifts and the appearance of new charge-transfer bands. For instance, the introduction of a carboxylic acid group can alter the spectral properties.[13]
The phenylmethyl group at the N1 position and the methanol group at the C2 position in the target molecule are both weakly electron-donating. Their combined effect is anticipated to result in a modest bathochromic shift compared to the parent indole, reinforcing the prediction of a λₘₐₓ in the 280-295 nm range. This systematic, comparative approach allows for a reliable estimation of the UV-Vis properties of novel indole derivatives, guiding further experimental work and application development.
References
- Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025, August 10). Google Scholar.
- UV/Vis absorption spectra of indole in the gas phase (top) and in... - ResearchGate. (n.d.).
- Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC. (n.d.).
- UV Vis Spectra of Indole Analogues - Research Data Australia. (n.d.).
- Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.). CORE.
- UV-vis spectra and mass spectra of the products from indole and its... - ResearchGate. (n.d.).
- Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. (2021, February 10). The Journal of Chemical Physics.
- UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (n.d.). Hrčak.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole - DergiPark. (n.d.). DergiPark.
- UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC. (n.d.).
- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.). SID.
- Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. (n.d.). Virtual Labs.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties - ResearchGate. (2025, August 6).
- IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle. (n.d.). Moodle.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. researchdata.edu.au [researchdata.edu.au]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-Phenylmethyl-1H-indole-2-methanol
This guide provides essential safety and logistical information for the handling and disposal of 1-Phenylmethyl-1H-indole-2-methanol (CAS No. 187264-03-5). As a Senior Application Scientist, the following protocols are designed to provide a comprehensive framework for laboratory personnel, ensuring both personal safety and experimental integrity. The procedures are grounded in established principles of chemical safety and are informed by data on structurally related indole and phenylmethanol compounds.
Hazard Assessment: An Analogical Approach
A specific Safety Data Sheet (SDS) for 1-Phenylmethyl-1H-indole-2-methanol is not always readily available. Therefore, a conservative approach is necessary, treating the compound with the caution afforded to related hazardous substances. The indole nucleus is a common feature in many physiologically active products, and its derivatives require careful handling.[1][2] The hazard profile below is extrapolated from data on similar indole compounds and phenylmethanol.[3][4][5]
| Potential Hazard | Classification & Rationale | Primary Precautionary Measures |
| Skin Irritation/Corrosion | Assumed Category 2. Based on data for 2-Phenylindole and general indole compounds, which are known to cause skin irritation.[4][6] | Avoid all skin contact. Wear chemical-resistant gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[4] |
| Serious Eye Damage/Irritation | Assumed Category 1 or 2. Phenylmethanol and related indoles can cause serious eye irritation or damage.[4][5] Contact can be corrosive and may lead to severe damage.[4] | Wear chemical safety goggles at all times. In cases of splash risk, a full face shield is recommended over goggles.[7][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Harmful/Toxic. Indole itself and related compounds can be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][9] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] Avoid creating dust or aerosols. Do not eat, drink, or smoke in the work area. |
| Carcinogenicity/Mutagenicity | Suspected. Some pyrido[2,3-b]indole compounds are classified as potential carcinogens.[10] While not a direct structural analog, this warrants handling the compound as a potential carcinogen until proven otherwise. | Minimize exposure through all routes by using engineering controls and appropriate PPE. |
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The use of PPE is the last line of defense after engineering and administrative controls have been implemented.[11] A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles meeting OSHA or EN166 standards. A full-face shield should be worn over goggles for splash-prone procedures.[4] | Protects against splashes that could cause serious, irreversible eye damage.[4][7] Standard eyeglasses are not sufficient.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation and absorption.[7] Inspect gloves before use and change them immediately if contaminated or every 30-60 minutes during extended use.[11] |
| Body Protection | A dedicated, fully-buttoned laboratory coat. For higher exposure risks, a chemical-resistant gown is recommended.[7][10] | Protects clothing and skin from accidental spills and contamination.[7] Gowns should close in the back and have tight-fitting cuffs.[8] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation exposure.[7][10] If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges for organic vapors should be used by trained personnel.[10] |
Operational Plan: A Step-by-Step Handling Protocol
A structured workflow minimizes risk and ensures procedural consistency.
Preparation and Engineering Controls
-
Designated Area: All handling of 1-Phenylmethyl-1H-indole-2-methanol must occur in a designated area, such as a certified chemical fume hood.[10]
-
Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[7]
-
Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any minor spills.[10]
-
Assemble Materials: Before introducing the compound, gather all necessary equipment, reagents, and waste containers.
Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination. Follow the sequence illustrated below.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Handling the Compound
-
Weighing: If handling the solid form, weigh it within the fume hood using a dedicated spatula and weighing vessel to minimize the risk of generating airborne dust.[10]
-
Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to prevent splashing. Keep containers covered when not in active use.[10]
-
Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent, collecting the cleaning materials as hazardous waste. Wash hands thoroughly.
Spill and Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.[12] This compound and its containers must be treated as hazardous waste.
Spill Management
-
Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or outside of a containment hood, evacuate the immediate vicinity.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[12]
-
Clean: While wearing full PPE, carefully collect the absorbent material and any contaminated debris. Place it into a clearly labeled, sealable hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must also be disposed of as hazardous waste.[12]
Waste Disposal Protocol
All waste streams containing 1-Phenylmethyl-1H-indole-2-methanol must be segregated and disposed of through a licensed professional waste disposal service.[12]
Caption: Decision workflow for the proper segregation and disposal of waste.
Key Disposal Principles:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[12]
-
Segregation: Do not mix this waste with incompatible waste streams.[12]
-
Professional Disposal: Never dispose of 1-Phenylmethyl-1H-indole-2-methanol down the drain or in regular trash.[12] All waste must be handled by a certified hazardous waste management company.[12][13]
By adhering to these rigorous safety protocols, researchers can confidently handle 1-Phenylmethyl-1H-indole-2-methanol, fostering a culture of safety and scientific excellence within the laboratory.
References
- Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxyl
- indole (C8H7N). GazFinder.
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
- Proper Disposal of 3-Indolizinecarboxamide: A Guide for Labor
- SAFETY DATA SHEET: 2-Phenylindole. Fisher Scientific.
- SAFETY D
- SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. (2006-12-06).
- SAFETY DATA SHEET: [2-(2-Furyl)phenyl]methanol. Fisher Scientific.
- 1(-Phenylmethyl)-1H-indole-2-methanol | CAS 187264-03-5 | SCBT. Santa Cruz Biotechnology.
- Safety D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. (2023-07-15).
- How does your lab dispose of harmful reagents used in cultures? Reddit r/microbiology. (2023-02-04).
- 2-(2-(Dicyclohexylphosphino)phenyl)-‐1-‐ methyl-‐1H-‐indole (CM-phos). Organic Syntheses. (2015-12-22).
- Extracting recycle method of indole from indole synthesis waste water.
- Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.
- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications.
- Indole-Containing Metal Complexes and Their Medicinal Applic
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas detectors and respiratory protection equipments C8H7N (indole), CAS number 120-72-9 [en.gazfinder.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. 1-Phenyl-1H-indole | 16096-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. actylislab.com [actylislab.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
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- 13. reddit.com [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
